4-butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

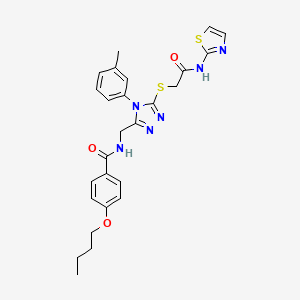

4-Butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a benzamide derivative with a complex heterocyclic architecture. Its structure integrates a 1,2,4-triazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)ethyl ketone group and an m-tolyl (3-methylphenyl) moiety at position 2. The benzamide group at position 3 is further modified with a butoxy chain at the para position of the benzene ring.

Key structural features include:

- Triazole core: Imparts metabolic stability and hydrogen-bonding capacity.

- Thiazole-thioether linkage: Enhances electron delocalization and may influence binding to biological targets.

- m-Tolyl group: Introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name |

4-butoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S2/c1-3-4-13-35-21-10-8-19(9-11-21)24(34)28-16-22-30-31-26(32(22)20-7-5-6-18(2)15-20)37-17-23(33)29-25-27-12-14-36-25/h5-12,14-15H,3-4,13,16-17H2,1-2H3,(H,28,34)(H,27,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAGLCFZINFOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the Thiazole Ring : The thiazole moiety is typically synthesized through cyclization reactions involving thioamides and haloketones.

- Benzamide Linkage : The final structure is achieved by an amide coupling reaction between the thiazole derivative and a benzoyl chloride or similar acylating agent.

- Purification : The product is purified using techniques such as flash chromatography.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties . It has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Low |

| Candida albicans | 4 | High |

The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as an effective antimicrobial agent, particularly against gram-positive bacteria and certain fungi .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may interact with specific enzymes critical for bacterial survival.

- Disruption of Membrane Integrity : The thiazole ring may facilitate membrane disruption in pathogens, leading to cell lysis.

Case Studies

- In Vivo Efficacy : In murine models, the compound was tested for its ability to combat infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated mice compared to controls, suggesting potential for therapeutic use in resistant infections .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the influence of structural modifications on biological activity. Variations in the thiazole and triazole components were found to enhance antimicrobial potency, indicating that specific functional groups are crucial for activity .

Scientific Research Applications

Structural Characteristics

This compound incorporates several key functional groups:

- Thiazole and Triazole Moieties : Known for their biological significance, these heterocycles often exhibit antimicrobial and anticancer properties.

- Benzamide Structure : This framework is frequently associated with enzyme inhibition activity, particularly in cancer therapy.

Anticancer Properties

Research has indicated that derivatives of triazoles and thiazoles can exhibit significant anticancer activity. For instance, compounds containing thiazole rings have been synthesized and tested against various cancer cell lines. One study highlighted the effectiveness of a thiazole-integrated compound with an IC50 value indicating strong cytotoxicity against human lung adenocarcinoma cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A series of related thiazole compounds have shown promising antibacterial effects against strains like E. coli and Staphylococcus aureus. For example, a study demonstrated that certain triazole derivatives displayed high binding affinities to bacterial enzymes, supporting their use as antibiotics .

Antiviral Applications

The triazole moiety is also linked to antiviral activity. Research indicates that triazole derivatives can inhibit viral replication by interfering with viral enzyme functions. The specific interactions of the compound's thiazole and benzamide components may enhance its efficacy against viral pathogens .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of 1,2,4-triazole derivatives based on the benzamide structure. These compounds were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the thiazole ring significantly influenced the anticancer activity, with some derivatives showing improved efficacy compared to established chemotherapeutics.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various thiazole and triazole derivatives. The study revealed that certain synthesized compounds exhibited potent activity against multiple bacterial strains. The structure–activity relationship (SAR) analysis highlighted specific substituents that enhanced antimicrobial potency .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Heterocyclic Core Variations :

- The target compound’s 1,2,4-triazole core differentiates it from thiadiazole-based analogues (e.g., compounds 6 and 8a) . Triazoles generally exhibit better metabolic stability compared to thiadiazoles due to reduced ring strain.

- Compound 9g () shares the triazole-thiazole motif but lacks the thioether and ketone functionalities present in the target compound .

Substituent Effects :

- The butoxy group in the target compound enhances lipophilicity (logP ≈ 4.2 predicted) compared to methoxy or ethoxy analogues (e.g., compound 9g, logP ≈ 3.8) .

- The m-tolyl group introduces steric hindrance that may affect binding pocket interactions, contrasting with the phenyl or fluorophenyl groups in analogues .

The thioether linkage in the target compound may mimic disulfide bonds in enzyme active sites, a feature absent in simpler benzamide-thiazole derivatives like the compound from .

Key Findings:

- Synthesis : The target compound likely follows a route similar to compound 9g (), involving S-alkylation of a triazole-thiol precursor with a brominated thiazole derivative .

- Stability : The butoxy chain and thioether linkage likely confer superior stability in physiological conditions compared to acetylated analogues (e.g., 8a), which degrade at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.